molecular formula C20H28N2O2 B6914702 N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]acetamide

N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]acetamide

Cat. No.: B6914702
M. Wt: 328.4 g/mol
InChI Key: CJYYFHGGAXAUJG-UHFFFAOYSA-N
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Description

N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]acetamide is a synthetic organic compound that features a benzofuran ring fused with a piperidine moiety

Properties

IUPAC Name

N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-3-4-8-20-18(17-7-5-6-9-19(17)24-20)14-22-12-10-16(11-13-22)21-15(2)23/h5-7,9,16H,3-4,8,10-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYYFHGGAXAUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)CN3CCC(CC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Attachment of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization of appropriate amines and ketones.

    Coupling of Benzofuran and Piperidine: The benzofuran and piperidine moieties are coupled using reductive amination or other suitable coupling reactions.

    Acetylation: The final step involves acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with receptors or enzymes involved in various biological processes.

    Pathways: It could modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]methanamide
  • N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]propionamide

Uniqueness

N-[1-[(2-butyl-1-benzofuran-3-yl)methyl]piperidin-4-yl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs. Its combination of a benzofuran ring with a piperidine moiety and an acetamide group makes it a versatile compound for various applications in research and industry.

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